Lipophilicity Comparison with 3‑Trifluoromethylphenyl Analog
The target compound exhibits a computed XLogP3‑AA of 3.2 [2], whereas the closest commercially available analog, 1-(4-nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS 252059‑85‑1), has a computed XLogP3 of 4.2 [1]. This 1.0 log unit difference indicates the target compound is substantially less lipophilic, which has implications for aqueous solubility, permeability, and protein binding.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | CAS 252059-85-1: XLogP3 = 4.2 |
| Quantified Difference | ΔXLogP = 1.0 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (2025 release) |
Why This Matters
A 1.0 log unit difference in computed logP translates to an estimated 10‑fold difference in partition coefficient, which can significantly alter membrane permeability, aqueous solubility, and in vitro assay behavior during lead optimization.
- [1] PubChem Compound Summary for CID 2765304, 1-(4-nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS 252059-85-1). National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2765304, 6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 252060-08-5). National Center for Biotechnology Information (2025). View Source
